N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic aromatic compounds and undergoing processes such as amide formation, arylation, and alkylation. For instance, synthesis methods could involve condensation reactions with appropriate amines and acids or acid chlorides, followed by specific substitutions to introduce the desired functional groups (Karlsen et al., 2002).
Molecular Structure Analysis
X-ray crystallography and quantum chemical calculations are commonly used to determine the molecular structure and analyze the steric and electronic effects within the molecule. These studies reveal insights into the molecule's conformation, bonding interactions, and potential reactive sites (Kurian et al., 2013).
Chemical Reactions and Properties
Compounds of this nature can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, and can undergo transformations based on the functional groups present. Their reactivity can be influenced by the electronic distribution and steric hindrance around the reactive centers (Egli et al., 2007).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemical species, and stability under various conditions, are critical for predicting the compound's behavior in chemical reactions and potential applications. Studies often involve spectroscopic methods and reactivity tests under controlled conditions to elucidate these properties (Mukaiyama et al., 1966).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O/c1-22-9-11-24(12-10-22)28(33)29-21-27(23-13-15-25(16-14-23)30(2)3)32-19-17-31(18-20-32)26-7-5-4-6-8-26/h4-16,27H,17-21H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXIAEXRLUQDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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